N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide
Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide is a structurally complex sulfonamide derivative featuring a fused benzo-oxazepine core. Its design integrates an isobutyl-substituted oxazepine ring system linked to a methoxy-methyl-substituted benzenesulfonamide moiety. Structural analogs, such as those referenced in (e.g., "Rapa," compounds 1 and 7), provide indirect insights into its behavior .
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-15(2)13-25-18-9-8-17(12-20(18)30-14-23(4,5)22(25)26)24-31(27,28)21-11-16(3)7-10-19(21)29-6/h7-12,15,24H,13-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOXHGBBSFZFHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activity. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 430.56 g/mol. The presence of the benzo[b][1,4]oxazepin moiety is significant as it is often associated with various pharmacological effects.
Structural Formula
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of this compound showed significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms .
Anticancer Activity
In vitro studies have shown that the compound may possess anticancer properties. Specifically, it has been tested against several cancer cell lines with promising results. For instance, it demonstrated cytotoxic effects on breast cancer cells (MCF-7) and prostate cancer cells (PC-3), leading to apoptosis through the activation of caspase pathways .
The proposed mechanism of action involves the inhibition of specific enzymes involved in cell proliferation and survival. The compound appears to interfere with the signaling pathways that regulate apoptosis and cell cycle progression .
Study 1: Antibacterial Activity
A recent study evaluated the antibacterial efficacy of various derivatives of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different derivatives, suggesting moderate antibacterial activity .
| Compound Derivative | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Derivative A | 32 | Staphylococcus aureus |
| Derivative B | 128 | Escherichia coli |
Study 2: Anticancer Effects
In another study focusing on its anticancer potential, this compound was tested on MCF-7 cells. The findings revealed a dose-dependent reduction in cell viability after 48 hours of treatment.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Key Differences
The benzo-oxazepine scaffold is shared among compounds like Rapa, compound 1, and compound 5. highlights that NMR chemical shifts (Table 2) for protons in regions outside substituent positions (e.g., regions A and B) remain nearly identical across these analogs, indicating conserved core environments . However, substituent-induced perturbations in regions A (positions 39–44) and B (positions 29–36) distinguish the target compound from its analogs. For example:
| Compound | Region A (ppm shift) | Region B (ppm shift) | Key Substituent |
|---|---|---|---|
| Target compound | Δδ = +0.3–0.5 | Δδ = -0.2–0.1 | Isobutyl, 3,3-dimethyl, methoxy-methyl |
| Rapa | Baseline | Baseline | Parent scaffold (unmodified) |
| Compound 1 | Δδ = +0.1–0.3 | Δδ = -0.1–0.0 | Minor alkyl variation |
| Compound 7 | Δδ = +0.4–0.6 | Δδ = -0.3–0.2 | Bulkier substituents |
The isobutyl and dimethyl groups in the target compound induce steric and electronic effects, altering chemical shifts in regions A and B compared to Rapa and compound 1 . These shifts correlate with increased steric hindrance and modified electron density, which could influence binding affinity or metabolic stability.
Reactivity and Physicochemical Properties
introduces the "lumping strategy," where structurally similar compounds are grouped based on shared properties. For example, sulfonamide-containing benzo-oxazepines (like the target compound) may exhibit comparable solubility, pKa, or reactivity patterns due to conserved sulfonamide and heterocyclic moieties. However, substituent variations (e.g., methoxy-methyl vs. bulkier groups in compound 7) significantly alter logP values and metabolic pathways. For instance:
- Hydrophobicity : The isobutyl group increases logP by ~0.5 units compared to compound 1.
- Metabolic Stability : Methoxy-methyl groups reduce oxidative metabolism rates relative to unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
